Methyl 4-(aminomethyl)-1-naphthoate Methyl 4-(aminomethyl)-1-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18054891
InChI: InChI=1S/C13H13NO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8,14H2,1H3
SMILES:
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

Methyl 4-(aminomethyl)-1-naphthoate

CAS No.:

Cat. No.: VC18054891

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(aminomethyl)-1-naphthoate -

Specification

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name methyl 4-(aminomethyl)naphthalene-1-carboxylate
Standard InChI InChI=1S/C13H13NO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8,14H2,1H3
Standard InChI Key MOIDNYZZJLWUOJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)CN

Introduction

Structural and Physicochemical Properties

Methyl 4-(aminomethyl)-1-naphthoate belongs to the class of naphthalene carboxylates, with the following structural attributes:

Molecular Architecture

  • IUPAC Name: Methyl 4-(aminomethyl)naphthalene-1-carboxylate

  • Molecular Formula: C₁₃H₁₃NO₂

  • SMILES Notation: COC(=O)C1=CC=C(C2=CC=CC=C21)CN

  • InChI Key: MOIDNYZZJLWUOJ-UHFFFAOYSA-N

The naphthalene core provides a rigid aromatic framework, while the ester and aminomethyl groups introduce sites for nucleophilic and electrophilic reactions, respectively. The aminomethyl group (–CH₂NH₂) is particularly reactive, enabling conjugation with carbonyl compounds or participation in Mannich reactions.

Synthesis and Optimization Strategies

Key Steps in Analogous Syntheses

  • Esterification: Reacting 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid under reflux conditions .

  • pH and Temperature Control: Cooling the reaction mixture to 5–10°C and adjusting the pH to 6–7 using aqueous sodium hydroxide to suppress hydrolysis .

  • Extraction: Employing organic solvents (e.g., methylene chloride) to isolate the product, achieving yields exceeding 85% .

For the naphthoate derivative, similar esterification strategies may apply, though the larger naphthalene ring could necessitate modified reaction conditions. Potential routes include:

  • Friedel-Crafts Acylation: Introducing the carboxylate group via electrophilic substitution on naphthalene.

  • Reductive Amination: Converting a nitrile or aldehyde intermediate to the aminomethyl group using catalytic hydrogenation .

Applications in Organic Synthesis

Methyl 4-(aminomethyl)-1-naphthoate’s bifunctional reactivity positions it as a critical intermediate in multiple domains:

Pharmaceutical Intermediates

The compound’s aminomethyl group can undergo condensation with ketones or aldehydes to form Schiff bases, which are precursors to bioactive molecules. For example, analogous structures are used in synthesizing quinoline-based antibiotics and protease inhibitors .

Materials Science

Naphthalene derivatives are employed in organic light-emitting diodes (OLEDs) due to their luminescent properties. Functionalization of the aminomethyl group could tune electronic characteristics for optoelectronic applications.

Challenges and Future Directions

Current limitations include the lack of explicit synthetic protocols and spectroscopic data for methyl 4-(aminomethyl)-1-naphthoate. Future research should prioritize:

  • Method Development: Optimizing esterification and amidation reactions for higher yields.

  • Application Studies: Exploring its utility in drug discovery and materials engineering.

  • Spectroscopic Characterization: Publishing NMR, IR, and MS data to aid identification.

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